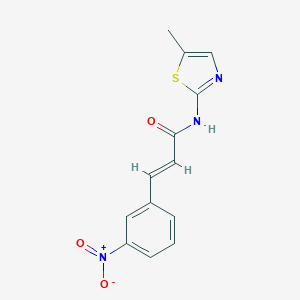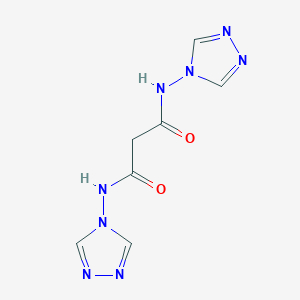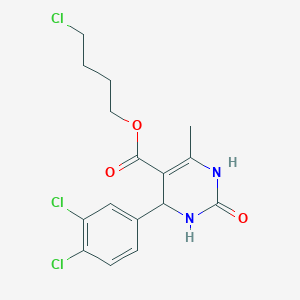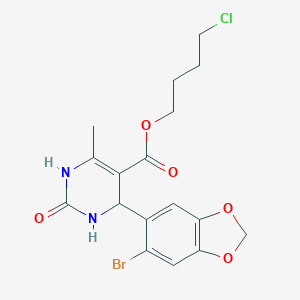![molecular formula C16H16N4OS B412958 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B412958.png)
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring .
Scientific Research Applications
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile involves its interaction with specific molecular targets. The cyano and imidazole groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Phenoxy Acetamide Derivatives: These compounds are used in medicinal chemistry and have similar applications in drug development.
Uniqueness
What sets 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields of research make it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4g/mol |
IUPAC Name |
3-[2-(2-cyanoethylsulfanyl)-4-methyl-5-oxo-1-phenylimidazol-4-yl]propanenitrile |
InChI |
InChI=1S/C16H16N4OS/c1-16(9-5-10-17)14(21)20(13-7-3-2-4-8-13)15(19-16)22-12-6-11-18/h2-4,7-8H,5-6,9,12H2,1H3 |
InChI Key |
FJMWEPAMTKIZJZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=N1)SCCC#N)C2=CC=CC=C2)CCC#N |
Canonical SMILES |
CC1(C(=O)N(C(=N1)SCCC#N)C2=CC=CC=C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-{4-Nitrophenyl}-4,10-dimethyl-2,8-bis(4-methylphenyl)-2,3,8,9-tetraazadispiro[4.0.4.1]undeca-3,9-diene-1,7-dione](/img/structure/B412878.png)
![N-{3-[3-(benzoylamino)phenoxy]phenyl}benzamide](/img/structure/B412880.png)
![Ethyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412881.png)
![2-(3,4-dimethylphenyl)-4-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]-phenylmethyl]-5-methyl-4H-pyrazol-3-one](/img/structure/B412882.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412886.png)

![2-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B412891.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B412892.png)
![3-[5-(3-Carboxyphenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocan-1-yl]benzoic acid](/img/structure/B412893.png)
![2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B412894.png)



